5-Amino-2-neopentyloxybenzonitrile

Description

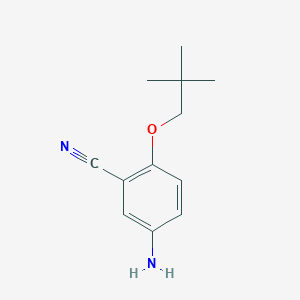

5-Amino-2-neopentyloxybenzonitrile is a substituted benzonitrile derivative featuring an amino group (-NH₂) at the 5-position and a neopentyloxy group (-OCH₂C(CH₃)₃) at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The neopentyloxy group introduces significant steric bulk and lipophilicity, distinguishing it from simpler analogs like 5-amino-2-methylbenzonitrile. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, where its substituents influence reactivity, solubility, and interactions in target systems .

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

5-amino-2-(2,2-dimethylpropoxy)benzonitrile |

InChI |

InChI=1S/C12H16N2O/c1-12(2,3)8-15-11-5-4-10(14)6-9(11)7-13/h4-6H,8,14H2,1-3H3 |

InChI Key |

DEINXCIUINFITP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC1=C(C=C(C=C1)N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-amino-2-neopentyloxybenzonitrile with structurally related benzonitrile derivatives:

Key Observations :

- Lipophilicity: Neopentyloxy’s branched alkyl chain enhances hydrophobicity, likely improving solubility in nonpolar solvents compared to nitro- or acetyl-containing analogs.

- Electronic Effects: Unlike electron-withdrawing groups (e.g., -NO₂ in 2-amino-4-nitrobenzonitrile), the amino and neopentyloxy groups are electron-donating, which may direct electrophilic substitution to specific ring positions.

Stability and Handling

- Thermal Stability: Neopentyloxy derivatives generally exhibit higher thermal stability than nitro analogs due to the absence of explosive -NO₂ groups.

- Storage: While specific data for this compound are unavailable, benzonitrile analogs with amino groups are typically stored under inert conditions to prevent oxidation .

Research Findings and Gaps

- 5-Amino-2-methylbenzonitrile is documented as a laboratory chemical with applications in ligand synthesis .

- 2-Amino-4-nitrobenzonitrile has been used in dye synthesis and as a precursor for agrochemicals .

- 5-Acetyl-2-aminobenzonitrile’s acetyl group enables participation in condensation reactions, forming heterocyclic scaffolds .

Further investigations into its catalytic applications, pharmacokinetics, and comparative stability are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.